molecular formula C11H21ClN2O2 B1414123 (3S)-N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride CAS No. 1868375-26-1

(3S)-N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride

Cat. No.: B1414123
CAS No.: 1868375-26-1
M. Wt: 248.75 g/mol
InChI Key: YVCBCYNGRZTVBB-AYUROHKDSA-N
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Description

(3S)-N-(3-Hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride (CAS: 1868375-25-0) is a chiral pyrrolidine derivative with a molecular weight of 212.29 g/mol. Its structure comprises a pyrrolidine ring substituted at the 3-position with a carboxamide group linked to a 3-hydroxycyclohexyl moiety, and it is stabilized as a hydrochloride salt.

The compound is commercially available and shipped globally (e.g., China, the U.S., Germany), indicating its utility in pharmaceutical or agrochemical research.

Properties

IUPAC Name

(3S)-N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c14-10-3-1-2-9(6-10)13-11(15)8-4-5-12-7-8;/h8-10,12,14H,1-7H2,(H,13,15);1H/t8-,9?,10?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCBCYNGRZTVBB-AYUROHKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)NC(=O)C2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CC(C1)O)NC(=O)[C@H]2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3S)-N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride, also known by its CAS number 1868375-26-1, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula: C11H21ClN2O2
  • Molecular Weight: 248.75 g/mol
  • IUPAC Name: (3S)-N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide; hydrochloride
  • Appearance: Oil
  • Purity: Typically 95% .

Biological Activity

The biological activity of (3S)-N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride has been investigated in various studies, focusing on its potential anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have evaluated the anticancer effects of pyrrolidine derivatives, including (3S)-N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride. The compound was tested against human lung adenocarcinoma cells (A549) using an MTT assay to assess cell viability post-treatment.

Key Findings:

  • The compound exhibited structure-dependent anticancer activity.
  • Compounds with specific substitutions demonstrated enhanced activity against A549 cells, reducing viability significantly compared to controls.
CompoundViability Reduction (%)Notes
Control100No treatment
Compound A78Weak activity
Compound B64Moderate activity
Compound C61High activity

These results indicate that structural modifications can significantly influence the anticancer efficacy of pyrrolidine derivatives .

Antimicrobial Activity

In addition to its anticancer properties, (3S)-N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride has been screened for antimicrobial activity against multidrug-resistant pathogens.

Testing Parameters:

  • Pathogens: Methicillin-resistant Staphylococcus aureus (MRSA), multidrug-resistant Pseudomonas aeruginosa.
  • Method: Disc diffusion and broth microdilution techniques were employed to determine Minimum Inhibitory Concentrations (MICs).

Results:

  • The compound showed promising antimicrobial activity against certain strains of MRSA.
  • Selective toxicity was noted, with lower cytotoxicity towards non-cancerous cells compared to cancerous cells.

Case Studies

  • Study on Anticancer Activity :
    • A study conducted on various pyrrolidine derivatives demonstrated that the incorporation of specific functional groups could enhance anticancer properties. The study highlighted that compounds with hydrazone structures exhibited the most potent activity against A549 cells while maintaining low toxicity towards normal cells .
  • Study on Antimicrobial Properties :
    • Research focused on the effectiveness of (3S)-N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride against resistant strains revealed that certain modifications could improve efficacy against pathogens like MRSA. The study emphasized the need for further exploration into the structure-activity relationship of these compounds .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Hydroxycyclohexyl vs. Ethyl and Cyclopropanesulfonamide : The hydroxycyclohexyl group in the target compound likely enhances hydrophilicity compared to the ethyl substituent in N-((3S,5R)-5-ethylpyrrolidin-3-yl)cyclopropanesulfonamide hydrochloride. However, the cyclopropanesulfonamide group in the latter introduces a strong electron-withdrawing moiety, which may improve metabolic stability or binding affinity in sulfonamide-targeted enzymes .
  • Carboxamide vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3S)-N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride
Reactant of Route 2
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(3S)-N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride

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